N-{2-[1-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various protecting groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole core and the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and exhibit various biological activities.
Benzodiazole Compounds: Have similar core structures and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
Its distinct structure allows for diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C27H30N4O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[2-[1-methyl-5-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H30N4O4/c1-17(2)20-9-7-18(3)14-24(20)35-16-26(32)29-19-8-10-22-21(15-19)30-25(31(22)4)11-12-28-27(33)23-6-5-13-34-23/h5-10,13-15,17H,11-12,16H2,1-4H3,(H,28,33)(H,29,32) |
InChI Key |
QNRHEUNOLIGNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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